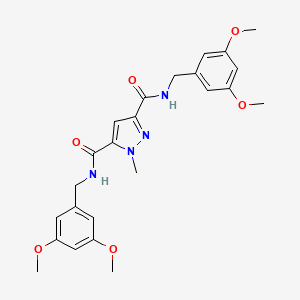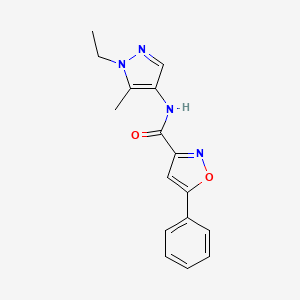
N,N'-bis(3,5-dimethoxybenzyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-BIS(3,5-DIMETHOXYBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of two 3,5-dimethoxybenzyl groups attached to a pyrazole ring, which is further substituted with a methyl group and two carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS(3,5-DIMETHOXYBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.
Attachment of the 3,5-Dimethoxybenzyl Groups: The 3,5-dimethoxybenzyl groups can be attached through a nucleophilic substitution reaction, where the pyrazole ring acts as a nucleophile.
Formation of the Carboxamide Groups: The carboxamide groups can be introduced through the reaction of the corresponding carboxylic acid derivatives with amines under dehydrating conditions.
Industrial Production Methods
Industrial production of N,N-BIS(3,5-DIMETHOXYBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-BIS(3,5-DIMETHOXYBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzyl or pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N,N-BIS(3,5-DIMETHOXYBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-BIS(3,5-DIMETHOXYBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N,N-BIS(3,5-DIMETHOXYBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE can be compared with other similar compounds, such as:
N,N-BIS(3,5-DIMETHOXYBENZYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE: Lacks the methyl group on the pyrazole ring.
N,N-BIS(3,5-DIMETHOXYBENZYL)-1-METHYL-1H-IMIDAZOLE-3,5-DICARBOXAMIDE: Contains an imidazole ring instead of a pyrazole ring.
N,N-BIS(3,5-DIMETHOXYBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXYLIC ACID: Contains carboxylic acid groups instead of carboxamide groups.
The uniqueness of N,N-BIS(3,5-DIMETHOXYBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE lies in its specific substitution pattern and the presence of both carboxamide groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H28N4O6 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
3-N,5-N-bis[(3,5-dimethoxyphenyl)methyl]-1-methylpyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C24H28N4O6/c1-28-22(24(30)26-14-16-8-19(33-4)11-20(9-16)34-5)12-21(27-28)23(29)25-13-15-6-17(31-2)10-18(7-15)32-3/h6-12H,13-14H2,1-5H3,(H,25,29)(H,26,30) |
InChI Key |
WIFVKGTZTQGKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NCC2=CC(=CC(=C2)OC)OC)C(=O)NCC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(4-Chlorophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10940875.png)
![2-[1-(ethylsulfonyl)piperidin-3-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10940881.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10940886.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10940887.png)
![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10940893.png)
![3-(3-Bromo-1H-1,2,4-triazol-1-YL)-N-{1-[4-(sec-butyl)phenyl]ethyl}-1-adamantanecarboxamide](/img/structure/B10940896.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10940912.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B10940929.png)
![methyl 3-({3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoyl}amino)-4-methylbenzoate](/img/structure/B10940934.png)
![3-[(Acetyloxy)methyl]-7-(butanoylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10940938.png)
![4-[(2,4-dichlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B10940942.png)
![N~3~-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B10940945.png)
![2-({5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10940965.png)
